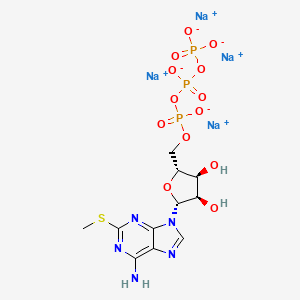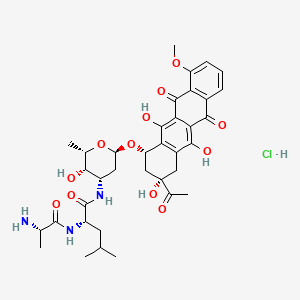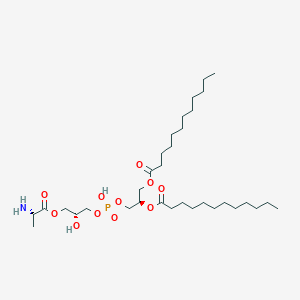
2-メチルチオ-ATP
概要
説明
2-メチルチオ-アデノシン-5'-トリリン酸 (2MeSATP) は、P2Y 受容体ファミリーのメンバーである P2Y12 受容体のアゴニストとして作用する合成有機化合物です。 この受容体は、血小板凝集や神経伝達などの様々な生理学的プロセスに関与しています .
科学的研究の応用
2MeSATP has a wide range of applications in scientific research:
Chemistry: Used as a tool to study nucleotide interactions and enzyme kinetics.
Biology: Acts as a ligand for purinergic receptors, helping to elucidate their roles in cellular signaling.
Medicine: Investigated for its potential therapeutic effects in conditions involving platelet aggregation and thrombosis.
Industry: Utilized in the development of diagnostic assays and biochemical research tools.
作用機序
2MeSATP は、G タンパク質共役受容体である P2Y12 受容体に結合することによってその効果を発揮します。結合すると、受容体で構造変化が起こり、細胞内シグナル伝達経路の活性化につながります。 これらの経路には、アデニル酸シクラーゼの阻害が含まれ、その結果、環状アデノシン一リン酸 (cAMP) レベルが低下し、血小板凝集が起こります .
類似化合物の比較
類似化合物
2-メチルチオ-アデノシン-5'-ジリン酸 (2MeSADP): 2MeSATP とよく似たアゴニスト特性を持つ近縁体ですが、リン酸基の数が異なります。
アデノシン-5'-トリリン酸 (ATP): プリン作動性受容体の内因性リガンドであり、メチルチオ修飾がありません.
独自性
2MeSATP は、その独特のメチルチオ修飾によって他のヌクレオチドと比べて P2Y12 受容体への結合親和性と選択性を高めているため、ユニークです .
生化学分析
Biochemical Properties
2-Methylthio-ATP plays a significant role in biochemical reactions as a P2Y purinoceptor agonist. It interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits soluble guanylate cyclase, which is crucial for the conversion of GTP to cyclic GMP . Additionally, 2-Methylthio-ATP interacts with P2Y and P2X receptors, influencing various cellular processes. The interaction with P2Y receptors, particularly P2Y1 and P2Y2, leads to the activation of phospholipase C and subsequent intracellular calcium mobilization .
Cellular Effects
2-Methylthio-ATP affects various cell types and cellular processes. In cardiac myocytes, it induces a nonselective cation current, which is partly resistant to suramin, and this current is significantly larger in P2X4 receptor transgenic myocytes . In hippocampal slices, 2-Methylthio-ATP increases the frequency of inhibitory postsynaptic currents (IPSCs) through P2Y1 receptors, leading to increased neuronal excitability . Furthermore, it has been shown to inhibit the release of toxic mediators from macrophages stimulated by endotoxin, indicating its potential anti-inflammatory effects .
Molecular Mechanism
At the molecular level, 2-Methylthio-ATP exerts its effects through binding interactions with P2Y and P2X receptors. It acts as a potent agonist for these receptors, leading to the activation of downstream signaling pathways. For example, the binding of 2-Methylthio-ATP to P2Y1 receptors activates phospholipase C, resulting in the production of inositol trisphosphate and diacylglycerol, which subsequently increase intracellular calcium levels . Additionally, 2-Methylthio-ATP inhibits lipopolysaccharide-stimulated nitric oxide production in macrophages by modulating P2X7 receptor activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methylthio-ATP can change over time. The compound is most stable when stored as an aqueous solution in the freezer at -20°C or -80°C . At ambient temperature, it slowly decomposes, which can affect its efficacy in experiments. Studies have shown that repeated freeze-thaw cycles should be avoided to maintain its stability . In terms of long-term effects, 2-Methylthio-ATP has been observed to enhance locomotor activity and alter electroencephalographic (EEG) responses in rats when injected into the nucleus accumbens .
Dosage Effects in Animal Models
The effects of 2-Methylthio-ATP vary with different dosages in animal models. For instance, in a study on insulin secretion in dogs, 2-Methylthio-ATP was infused directly into the pancreaticoduodenal artery, resulting in a significant stimulation of insulin secretion . At higher doses, it can cause adverse effects such as increased neuronal excitability and altered EEG patterns . It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
2-Methylthio-ATP is involved in various metabolic pathways. It acts as an agonist for P2Y and P2X receptors, influencing the production of secondary messengers such as cyclic AMP and inositol trisphosphate . These pathways play a crucial role in cellular signaling and metabolism. Additionally, 2-Methylthio-ATP can modulate the activity of enzymes such as phospholipase C and guanylate cyclase, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 2-Methylthio-ATP is transported and distributed through interactions with specific transporters and binding proteins. It is known to interact with P2Y and P2X receptors on the cell membrane, facilitating its uptake and distribution . The compound’s localization and accumulation can be influenced by its binding to these receptors, affecting its overall activity and function in cellular processes .
Subcellular Localization
The subcellular localization of 2-Methylthio-ATP is primarily at the cell membrane, where it interacts with P2Y and P2X receptors . These interactions are crucial for its activity and function in cellular signaling pathways. Additionally, the compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications, influencing its subcellular distribution and effects .
準備方法
合成経路と反応条件
2MeSATP の合成は、一般的にアデノシン三リン酸 (ATP) の修飾によって行われ、アデニン環の 2 位にメチルチオ基を導入します。 これは、求核置換やリン酸化などの化学反応の連鎖によって達成することができます .
工業生産方法
2MeSATP の工業生産では、自動反応器を使用した大規模な化学合成と、最終製品の純度と一貫性を確保するための厳格な品質管理が用いられる場合があります .
化学反応の分析
反応の種類
2MeSATP は、以下の化学反応など、様々な化学反応を起こします。
酸化: メチルチオ基は酸化されてスルホキシドまたはスルホンを形成する可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤として過酸化水素、置換反応のための求核剤として水酸化物イオンなどがあります .
主な生成物
これらの反応で生成される主な生成物には、2MeSATP の酸化誘導体と、異なる官能基を持つ置換類似体があります .
科学研究への応用
2MeSATP は、科学研究において幅広い応用範囲を持っています。
化学: ヌクレオチドの相互作用や酵素反応速度論を研究するためのツールとして使用されます。
生物学: プリン作動性受容体のリガンドとして作用し、細胞シグナル伝達におけるそれらの役割の解明に役立ちます。
医学: 血小板凝集と血栓症に関わる病態に対する潜在的な治療効果について研究されています。
類似化合物との比較
Similar Compounds
2-Methylthio-adenosine-5’-diphosphate (2MeSADP): A close analog of 2MeSATP with similar agonistic properties but differing in the number of phosphate groups.
Adenosine-5’-triphosphate (ATP): The endogenous ligand for purinergic receptors, lacking the methylthio modification.
Uniqueness
2MeSATP is unique due to its specific methylthio modification, which enhances its binding affinity and selectivity for the P2Y12 receptor compared to other nucleotides .
特性
IUPAC Name |
tetrasodium;[[[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N5O13P3S.4Na/c1-33-11-14-8(12)5-9(15-11)16(3-13-5)10-7(18)6(17)4(27-10)2-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21);;;;/q;4*+1/p-4/t4-,6-,7-,10-;;;;/m1..../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEFBRHXFDJPTA-KWIZKVQNSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N5Na4O13P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501019067 | |
| Record name | 2-Methylthioadenosine triphosphate tetrasodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
641.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100020-57-3 | |
| Record name | 2-Methylthioadenosine triphosphate tetrasodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![methyl 2-[(E)-[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxyacetate](/img/structure/B1664485.png)








